CR-1-30-B
Overview
Description
CR-1-30-B is a chemical compound known for its role as an inactive enantiomer of CR-1-31-B. It is primarily used in research settings as a control substance due to its inactivity against eukaryotic initiation factor 4A (eIF4A) and its lack of effect on the induction of mucin 1, cell surface associated (MUC1-C) translation .
Preparation Methods
The synthesis of CR-1-30-B involves several steps, starting with the preparation of its precursor compounds. The synthetic route typically includes the following steps:
Formation of the core structure:
Introduction of specific functional groups: Functional groups such as hydroxyl, methoxy, and nitro groups are introduced through reactions like nitration, reduction, and methylation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
CR-1-30-B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. .
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Scientific Research Applications
CR-1-30-B has several scientific research applications, including:
Chemistry: It is used as a control substance in studies involving its active enantiomer, CR-1-31-B, to understand the specific effects and mechanisms of the active compound.
Mechanism of Action
CR-1-30-B is an inactive enantiomer and does not exhibit significant biological activity. It serves as a control in experiments to compare the effects of its active counterpart, CR-1-31-B. The active enantiomer, CR-1-31-B, targets eukaryotic initiation factor 4A (eIF4A) and influences the translation of mucin 1, cell surface associated (MUC1-C). This compound, being inactive, does not affect these molecular targets or pathways .
Comparison with Similar Compounds
CR-1-30-B is compared with its active enantiomer, CR-1-31-B, to highlight its uniqueness:
CR-1-31-B: The active enantiomer that targets eukaryotic initiation factor 4A (eIF4A) and influences mucin 1, cell surface associated (MUC1-C) translation.
Other similar compounds: Compounds with similar structures but different functional groups or stereochemistry, such as CR-1-32-B and CR-1-33-B, may exhibit varying degrees of activity against eIF4A and MUC1-C.
This compound’s uniqueness lies in its inactivity, making it an essential control substance in research studies to understand the specific effects of its active counterparts.
Properties
IUPAC Name |
(1S,2S,3R,3aS,8bR)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIFOJPWJBRFH-DFEWDZLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.